An In-Depth Technical Guide to 1-Phenylcyclopentanecarboxamide: Chemical Properties, Structure, and Synthetic Protocol
An In-Depth Technical Guide to 1-Phenylcyclopentanecarboxamide: Chemical Properties, Structure, and Synthetic Protocol
This guide provides a comprehensive technical overview of 1-phenylcyclopentanecarboxamide, a molecule of interest in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, a detailed synthetic pathway from its carboxylic acid precursor, and its potential pharmacological applications. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and actionable experimental protocols.
Molecular Structure and Physicochemical Properties
1-Phenylcyclopentanecarboxamide possesses a unique structural motif, incorporating a phenyl group and a carboxamide function on a cyclopentane ring. This arrangement imparts specific steric and electronic properties that are of interest in the design of bioactive molecules.
The core structure consists of a five-membered aliphatic ring, cyclopentane, which is substituted with a phenyl group (-C₆H₅) and a primary carboxamide group (-CONH₂). The presence of the phenyl ring introduces aromaticity and potential for π-π stacking interactions, while the carboxamide group can act as both a hydrogen bond donor and acceptor, crucial for interactions with biological targets.
A summary of the key physicochemical properties of 1-phenylcyclopentanecarboxamide is presented in the table below.
| Property | Value | Source |
| CAS Number | 5296-89-9 | [1] |
| Molecular Formula | C₁₂H₁₅NO | [1] |
| Molecular Weight | 189.25 g/mol | [1] |
| IUPAC Name | 1-phenylcyclopentane-1-carboxamide | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | 47-50 °C (for a related derivative) | |
| Boiling Point | 175 °C at 15 mm Hg (for a related derivative) | |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents. |
Synthesis of 1-Phenylcyclopentanecarboxamide
The synthesis of 1-phenylcyclopentanecarboxamide is typically achieved through a two-step process starting from 1-phenylcyclopentanecarboxylic acid. The first step involves the activation of the carboxylic acid, followed by amidation.
Synthesis Pathway Overview
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for 1-Phenylcyclopentanecarboxamide.
Experimental Protocols
Step 1: Synthesis of 1-Phenylcyclopentanecarbonyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as its byproducts are gaseous, simplifying purification.
Protocol:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-phenylcyclopentanecarboxylic acid (1.0 eq).
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Under a nitrogen atmosphere, add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
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Cool the reaction mixture to room temperature.
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Remove the excess thionyl chloride by distillation under reduced pressure.
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The resulting crude 1-phenylcyclopentanecarbonyl chloride can be used in the next step without further purification.
Step 2: Synthesis of 1-Phenylcyclopentanecarboxamide
The acyl chloride is then reacted with ammonia in a nucleophilic acyl substitution reaction to form the primary amide.
Protocol:
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In a separate flask, cool a concentrated aqueous solution of ammonia (a large excess, e.g., 10-20 eq) in an ice bath.
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Slowly add the crude 1-phenylcyclopentanecarbonyl chloride (1.0 eq) dropwise to the cold ammonia solution with vigorous stirring. The addition should be controlled to maintain a low temperature.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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The solid product, 1-phenylcyclopentanecarboxamide, will precipitate out of the solution.
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Collect the solid by vacuum filtration and wash with cold water to remove any ammonium chloride and excess ammonia.
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The crude product can be purified by recrystallization.
Purification
Recrystallization is an effective method for purifying the crude 1-phenylcyclopentanecarboxamide.
Protocol:
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Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or toluene).
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If the solution is colored, a small amount of activated charcoal can be added, and the solution heated briefly before hot filtration to remove the charcoal.
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Allow the hot, clear solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Structural Characterization
The identity and purity of the synthesized 1-phenylcyclopentanecarboxamide should be confirmed using standard analytical techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm), and aliphatic protons of the cyclopentane ring (typically in the range of 1.5-2.5 ppm). The amide protons (-NH₂) will appear as a broad singlet. |
| ¹³C NMR | A signal for the carbonyl carbon of the amide (typically in the range of 175-180 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the cyclopentane ring. |
| FT-IR | A strong C=O stretching vibration for the amide carbonyl group (typically around 1650 cm⁻¹), N-H stretching vibrations (two bands for a primary amide, typically around 3350 and 3180 cm⁻¹), and C-H stretching vibrations for the aromatic and aliphatic groups. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (189.25 m/z). Fragmentation patterns may show loss of the amide group and fragmentation of the cyclopentane ring.[1] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound. A reverse-phase method would be suitable.
Illustrative HPLC Method:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
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Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over the course of the run.
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
Potential Applications in Drug Development
Derivatives of 1-phenylcycloalkanecarboxamides have shown a range of biological activities, making 1-phenylcyclopentanecarboxamide a valuable scaffold for medicinal chemistry.
Anticonvulsant and Psychoactive Properties
Research into analogues of carbetapentane, which is 2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate, has revealed potent anticonvulsant and antitussive properties. These studies have shown that replacing the ester linkage with an amide function can maintain or modulate the affinity for sigma (σ) receptor sites, which are implicated in various central nervous system functions. Several novel 1-phenylcycloalkanecarboxamide derivatives have been synthesized and shown to be potent and selective σ₁ ligands, suggesting their potential as anticonvulsant and anti-ischemic agents.
Other Potential Pharmacological Activities
The rigid conformation of the cyclopropane ring in the analogous 1-phenylcyclopropane carboxamide derivatives has been associated with a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties. While the cyclopentane ring is more flexible than a cyclopropane ring, the principle of using a constrained scaffold to present functional groups in a defined orientation for optimal target binding is applicable. This suggests that 1-phenylcyclopentanecarboxamide could serve as a starting point for the development of novel therapeutics in these areas.
Conclusion
1-Phenylcyclopentanecarboxamide is a synthetically accessible molecule with a chemical structure that holds significant promise for the development of new therapeutic agents, particularly those targeting the central nervous system. The synthetic protocols outlined in this guide provide a reliable pathway to obtain this compound, and the characterization methods described are essential for ensuring its identity and purity. Further investigation into the pharmacological profile of 1-phenylcyclopentanecarboxamide and its derivatives is warranted to fully explore its therapeutic potential.
References
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PubChem. 1-Phenylcyclopentanecarboxamide. National Center for Biotechnology Information. [Link]
- Kalluri, M. D., et al. (2023).
- Kachur, J. F., et al. (1995). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of medicinal chemistry, 38(15), 2846–2855.
